2-Hydroxybenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Metabolite: 2-HBI is a known metabolite of the widely used fungicide carbendazim []. Understanding the degradation pathways of carbendazim, including the formation of 2-HBI, is crucial for studies related to environmental fate, persistence, and potential risks associated with this fungicide usage [, ].

- Scaffold for Derivatives: The core structure of 2-HBI serves as a scaffold for the synthesis of diverse derivatives with potential applications in various fields. Research explores the creation of 2-HBI derivatives with:

- Antimicrobial activity: Studies investigate the potential of these derivatives as antibacterial and antifungal agents [].

- Enzyme inhibition: Research explores the ability of 2-HBI derivatives to inhibit specific enzymes, potentially leading to the development of new drugs [].

- Other functionalities: Ongoing research investigates the potential utility of 2-HBI derivatives in various fields, including material science and catalysis [].

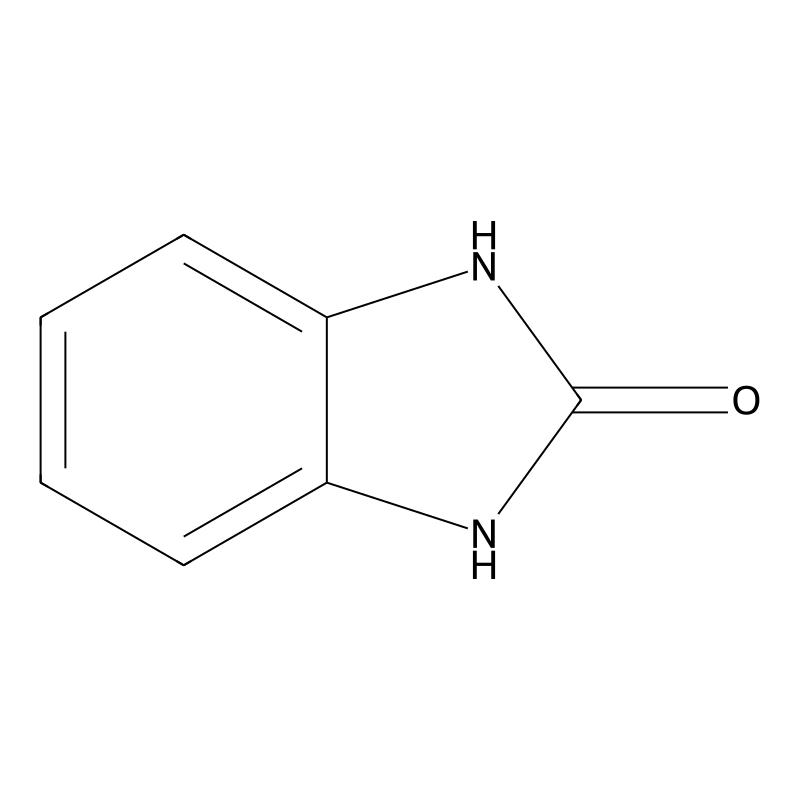

2-Hydroxybenzimidazole is an organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is classified as a benzimidazole derivative, characterized by a hydroxyl group attached to the benzene ring of the benzimidazole structure. The compound appears as a white to light brown solid and is soluble in alcohols. Its IUPAC name is 2,3-dihydro-1H-1,3-benzodiazol-2-one, and it possesses notable chemical properties that allow it to participate in various

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

- Formation of Ketenimines: A one-pot synthesis involving 2-hydroxybenzimidazole and alkyl isocyanides leads to the formation of functionalized ketenimines .

- Reactions with Phosphorus Ylides: It participates in three-component reactions with triphenylphosphine and acetylenic esters, yielding stable phosphorus ylides .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 2-hydroxybenzimidazole exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, it has been investigated for its anti-inflammatory and antioxidant effects, suggesting possible applications in pharmaceuticals .

The synthesis of 2-hydroxybenzimidazole can be accomplished through several methods:

- Acid-Protected Condensation: This method involves the reaction of o-phenylenediamine with urea under acidic conditions. The process typically requires heating at temperatures between 120-180°C for several hours. The yield from this method can exceed 85% .

- One-Pot Reactions: A more recent approach involves one-pot reactions combining 2-hydroxybenzimidazole with isocyanides and acetylenic esters, providing a more efficient synthesis pathway for functionalized derivatives .

2-Hydroxybenzimidazole finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for drug development.

- Agricultural Chemistry: It may be used in the formulation of agrochemicals due to its antimicrobial properties.

- Material Science: Its derivatives are investigated for use in polymers and other materials due to their unique structural properties.

Several compounds share structural similarities with 2-hydroxybenzimidazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzimidazole | Parent Compound | Lacks hydroxyl group; used widely as an antitumor agent |

| 2-Mercaptobenzimidazole | Thiol Derivative | Contains a thiol group; exhibits different biological activities |

| 1-Hydroxybenzimidazole | Hydroxyl Substituted Variant | Hydroxyl group at position 1; different reactivity profile |

These compounds illustrate the structural diversity within the benzimidazole family while highlighting the unique position of 2-hydroxybenzimidazole due to its hydroxyl substitution, which enhances its solubility and biological activity.

Purity

Quantity

XLogP3

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (97.14%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole

V Krishnakumar, S MuthunatesanPMID: 16870497 DOI: 10.1016/j.saa.2006.04.044